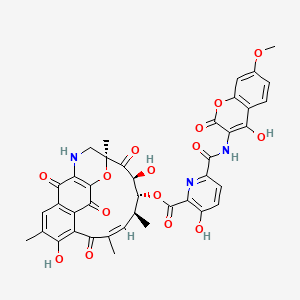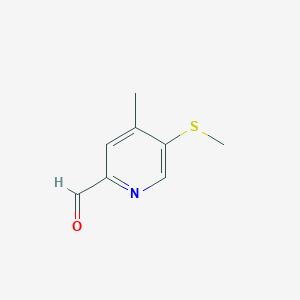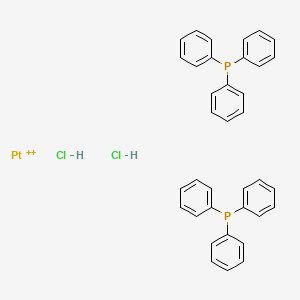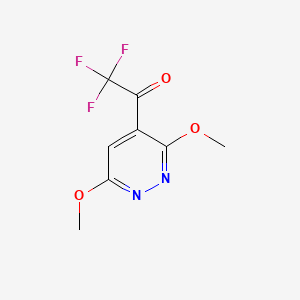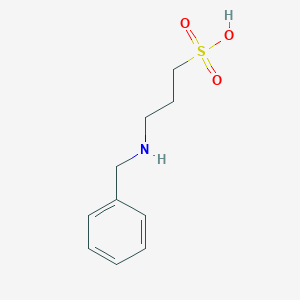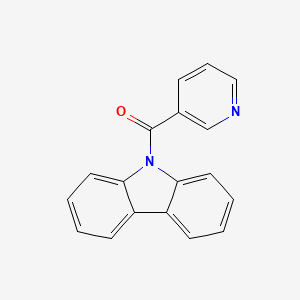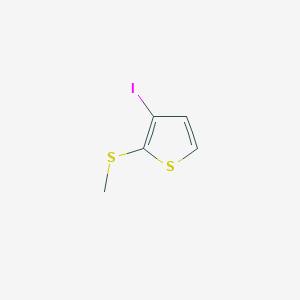
3-Iodo-2-(methylthio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(methylthio)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylthio)thiophene can be achieved through several methods. One common approach involves the iodination of 2-(methylthio)thiophene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, or alkynes, typically under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl and alkyne-substituted thiophenes.
Scientific Research Applications
3-Iodo-2-(methylthio)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Explored for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-(methylthio)thiophene varies depending on its application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
In Material Science: Contributes to the electronic properties of materials, enhancing their conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-(methylthio)thiophene: Similar structure but different substitution pattern.
3-Bromo-2-(methylthio)thiophene: Bromine instead of iodine, leading to different reactivity.
2-(Methylthio)thiophene: Lacks the iodine atom, resulting in lower reactivity.
Uniqueness
3-Iodo-2-(methylthio)thiophene is unique due to the presence of both iodine and a methylthio group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C5H5IS2 |
|---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
3-iodo-2-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5IS2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3 |
InChI Key |
WYVNPVSQIIXUBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CS1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)


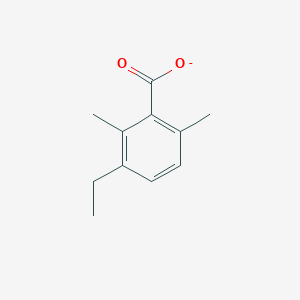
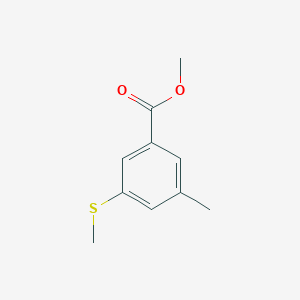
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
